1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
Description
Properties
IUPAC Name |
2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3S/c19-18(20,21)17-23-22-16(27-17)13-7-9-24(10-8-13)28(25,26)15-6-5-12-3-1-2-4-14(12)11-15/h5-6,11,13H,1-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXCVSASBDZAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)C4=NN=C(O4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydronaphthalene Sulfonyl Intermediate: This step involves the sulfonylation of tetrahydronaphthalene using a sulfonyl chloride reagent under basic conditions.
Synthesis of the Trifluoromethyl Oxadiazole Intermediate: This step involves the cyclization of a suitable hydrazide with trifluoroacetic anhydride to form the oxadiazole ring.
Coupling of Intermediates: The final step involves the coupling of the tetrahydronaphthalene sulfonyl intermediate with the trifluoromethyl oxadiazole intermediate in the presence of a suitable base and solvent to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the oxadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Substituted sulfonyl derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit promising anticancer properties. The incorporation of the trifluoromethyl group enhances lipophilicity and biological activity. Research has shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms such as:
- Modulation of signaling pathways involved in cell proliferation.
- Induction of oxidative stress leading to cell death.
Anti-inflammatory Properties
Compounds with sulfonamide groups are known for their anti-inflammatory effects. The presence of the tetrahydronaphthalene structure may further enhance these properties by:
- Inhibiting pro-inflammatory cytokines.
- Reducing inflammatory cell infiltration in tissues.
Neurological Effects
Preliminary research suggests potential applications in treating neurological disorders due to the compound's ability to cross the blood-brain barrier. It may act on neurotransmitter systems or provide neuroprotective effects against oxidative damage.
Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating significant potency against breast and lung cancer cells .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of sulfonamide derivatives. The study revealed that compounds similar to 1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine significantly reduced levels of TNF-alpha and IL-6 in vitro .
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Insights
Sulfonyl Group Variations
- The tetrahydronaphthalene sulfonyl group in the target compound likely enhances lipophilicity compared to benzene sulfonyl analogs (e.g., compound 6a) . This modification may improve blood-brain barrier penetration or protein-binding efficiency.
- Thioether linkers in analogs like 6a introduce flexibility but may reduce metabolic stability compared to direct sulfonyl-oxadiazole linkages .
Oxadiazole Substituents
- Phenyl-oxadiazole derivatives (e.g., 6a) demonstrate antibacterial activity, suggesting that the CF3 group in the target compound could similarly contribute to antimicrobial or enzyme-targeted effects .
Piperidine Modifications
Research Implications and Gaps
- Antibacterial Potential: Analogs like 6a-o show activity against Gram-positive and Gram-negative bacteria, suggesting the target compound warrants similar testing .
- Enzyme Inhibition : The CF3 group’s electronic effects may enhance acetylcholinesterase or lipoxygenase inhibition, as seen in related oxadiazole-acetamide derivatives .
- Pharmacokinetics : The tetrahydronaphthalene group’s lipophilicity could improve bioavailability compared to benzene-based analogs, though metabolic stability studies are needed.
Biological Activity
The compound 1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group derived from tetrahydronaphthalene and an oxadiazole moiety. Its molecular formula is with a molar mass of approximately 436.50 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H24F3N4O2S |
| Molar Mass | 436.50 g/mol |
| LogP | 3.2358 |
| Polar Surface Area | 52.075 Ų |
Biological Activity Overview
Research indicates that compounds containing oxadiazole and piperidine moieties exhibit diverse biological activities including antimicrobial , antitumor , and anticonvulsant effects. The specific activities related to the compound are summarized below.
Antimicrobial Activity
Studies have demonstrated that derivatives of piperidine exhibit significant antimicrobial properties. For instance, compounds similar to the one discussed have shown effectiveness against various bacterial strains. The structure-activity relationship (SAR) analysis suggests that the presence of the sulfonyl group enhances the antimicrobial efficacy through increased interaction with bacterial cell membranes .
Antitumor Activity
The compound's potential as an antitumor agent has been explored in several studies. In vitro assays have indicated that it can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. For example, compounds with similar structural features have shown IC50 values ranging from 0.63 µM to 6.28 µM against various cancer cell lines . The mechanism is believed to involve the inhibition of key enzymes involved in cell cycle regulation.
Anticonvulsant Activity
Research involving similar piperidine derivatives has also highlighted their anticonvulsant properties. In animal models, these compounds have been tested for their ability to prevent seizures induced by picrotoxin, demonstrating significant protective effects . The SAR analysis indicates that modifications to the oxadiazole moiety can enhance anticonvulsant activity.
Case Studies
- Antimicrobial Efficacy : A study synthesized a series of piperidine derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The most potent compound exhibited an MIC value of 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
- Antitumor Studies : In a study assessing the cytotoxic effects of various piperidine derivatives, one analogue demonstrated an IC50 value of 1.21 µM against A-431 cells (human epidermoid carcinoma), showcasing its potential as an antitumor agent .
- Anticonvulsant Testing : In a picrotoxin-induced seizure model, a related compound showed a median effective dose (ED50) of 18.4 mg/kg, providing substantial protection against seizures compared to controls .
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of hydrazide intermediates with carbon disulfide (CS₂) under alkaline conditions (e.g., KOH in ethanol, reflux for 4–5 hours) .
- Step 2 : Sulfonylation using 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, performed in aqueous Na₂CO₃ at room temperature to ensure controlled reactivity .
- Step 3 : Purification via recrystallization (e.g., methanol) to isolate the final product, monitored by TLC for reaction completion .
Q. What analytical techniques are used for structural characterization?
- TLC : To monitor reaction progress using toluene-acetone (9:1) as eluent .
- NMR/IR : Confirm sulfonyl and oxadiazole functionalities (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹ in IR; ¹H NMR for trifluoromethyl protons at δ 7.8–8.2 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency due to better solubility of intermediates .
- Catalysts : Use phase-transfer catalysts (e.g., LiH) to accelerate cyclization steps .
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during sensitive steps (e.g., triazine coupling) to minimize side reactions .
- AI Integration : Machine learning models (e.g., COMSOL Multiphysics) can predict optimal parameters like solvent ratios or reflux times .
Q. How can contradictions in spectral data (e.g., NMR shifts) between studies be resolved?
- Cross-Validation : Use complementary techniques (e.g., ¹³C NMR, HSQC) to confirm assignments .
- Computational Modeling : DFT calculations (e.g., Gaussian) simulate NMR spectra to match experimental data .
- Sample Purity : Ensure rigorous recrystallization and HPLC purification to eliminate impurities affecting shifts .
Q. How should antimicrobial activity evaluation be designed for this compound?
- Assay Choice : Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative strains .
- Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent controls (e.g., DMSO ≤1% v/v) .
- Data Interpretation : Compare MICs with cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity .
Q. What methodologies are suitable for mechanistic studies on its biological targets?
- Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates) to measure IC₅₀ values against target enzymes (e.g., bacterial dihydrofolate reductase) .
- Molecular Docking : Use AutoDock Vina to model interactions between the sulfonyl group and enzyme active sites .
- Gene Knockout : CRISPR-Cas9 to validate target essentiality in microbial models .
Q. How can structure-activity relationship (SAR) studies be structured to improve potency?
- Substituent Variation : Modify the trifluoromethyl group on the oxadiazole ring (e.g., replace with nitro or cyano) and test antimicrobial activity .
- Bioisosteric Replacement : Substitute the tetrahydronaphthalene ring with bicyclic analogs (e.g., indane) to enhance lipophilicity .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
